![molecular formula C10H14O2 B12319248 2-[3-(Hydroxymethyl)phenyl]propan-2-ol CAS No. 1346690-08-1](/img/structure/B12319248.png)
2-[3-(Hydroxymethyl)phenyl]propan-2-ol
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Overview
Description
2-[3-(Hydroxymethyl)phenyl]propan-2-ol is an organic compound with the molecular formula C10H14O2. It is also known as α1,α1-Dimethyl-1,3-benzenedimethanol. This compound features a phenyl ring substituted with a hydroxymethyl group and a propan-2-ol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)phenyl]propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-(Hydroxymethyl)benzaldehyde with isopropylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
- Dissolve 3-(Hydroxymethyl)benzaldehyde in anhydrous ether.
- Add isopropylmagnesium bromide dropwise while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Hydroxymethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: 3-(Carboxymethyl)phenylpropan-2-ol.
Reduction: this compound.
Substitution: 2-[3-(Halomethyl)phenyl]propan-2-ol.
Scientific Research Applications
2-[3-(Hydroxymethyl)phenyl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxymethyl group can undergo enzymatic oxidation to form reactive intermediates, which can further participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- 1-Phenyl-2-methyl-2-hydroxypropanone
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
Uniqueness
2-[3-(Hydroxymethyl)phenyl]propan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.
Biological Activity
2-[3-(Hydroxymethyl)phenyl]propan-2-ol, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H14O2. Its structure features a hydroxymethyl group attached to a phenyl ring, which is crucial for its biological activity. The presence of the hydroxyl group enhances its solubility and reactivity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) : A study reported that certain phenolic compounds demonstrated MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and C. albicans .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
2a | 0.0195 | E. coli |
15 | 0.0048 | Bacillus mycoides |
12a | 0.0048 | C. albicans |
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Interaction : The compound could interact with cellular receptors, influencing signaling pathways associated with inflammation and immune response.
Study on Antimicrobial Activity
A recent study examined the antimicrobial efficacy of various phenolic compounds, including derivatives of this compound. The results indicated that these compounds significantly reduced the viability of both Gram-positive and Gram-negative bacteria.
- Findings : The study highlighted that the introduction of hydroxymethyl groups in phenolic structures enhances their antimicrobial potency .
Research on Anti-inflammatory Properties
Another study focused on the anti-inflammatory potential of phenolic compounds similar to this compound. It was found that these compounds could effectively reduce pro-inflammatory cytokine production in vitro.
Properties
CAS No. |
1346690-08-1 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6,11-12H,7H2,1-2H3 |
InChI Key |
MSPLQORMEKNJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)CO)O |
Origin of Product |
United States |
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